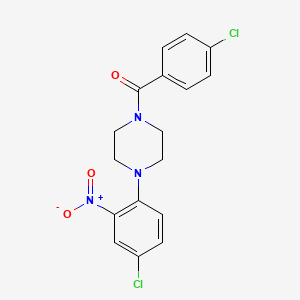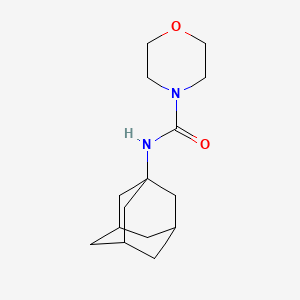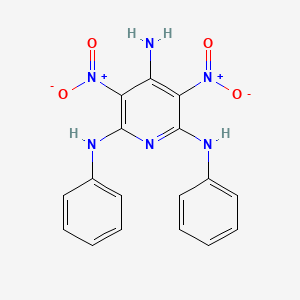![molecular formula C15H12N2O2S2 B4968618 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ABT-737 and has been found to have promising results in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid involves binding to the BH3 domain of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from interacting with the pro-apoptotic proteins Bax and Bak, which are required for the activation of the apoptotic pathway. By inhibiting the anti-apoptotic proteins, this compound promotes the activation of the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to their death. This compound has also been found to inhibit tumor growth and metastasis in animal models. Additionally, it has been found to have synergistic effects when used in combination with other anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its synergistic effects when used in combination with other anticancer drugs. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid. One direction is to explore its potential applications in combination with other anticancer drugs. Another direction is to investigate its efficacy in treating other types of cancer, such as breast cancer and lung cancer. Additionally, researchers can explore ways to improve the solubility of this compound in water, which can increase its bioavailability and effectiveness in vivo. Finally, researchers can investigate the potential side effects of this compound and ways to mitigate them to improve its safety profile.
In conclusion, this compound has shown great promise as an anticancer agent in scientific research. Its potent anticancer activity, ability to induce apoptosis in cancer cells, and synergistic effects with other anticancer drugs make it a promising candidate for further research. The future directions for research include exploring its potential applications in combination with other anticancer drugs, investigating its efficacy in treating other types of cancer, improving its solubility in water, and investigating its potential side effects.
Synthesemethoden
The synthesis of 4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid involves the reaction of 2-mercaptobenzothiazole with 4-bromomethylbenzoic acid in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid has been extensively studied in the field of cancer research. It has been found to have potent anticancer activity against various types of cancer cells, including leukemia, lymphoma, and solid tumors. This compound works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By inhibiting these proteins, this compound induces apoptosis or programmed cell death in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
4-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-11-5-6-12-13(7-11)21-15(17-12)20-8-9-1-3-10(4-2-9)14(18)19/h1-7H,8,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBTTICVOLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(diphenylmethyl)-N-ethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4968537.png)

![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)

![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)

